3-(Methylamino)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

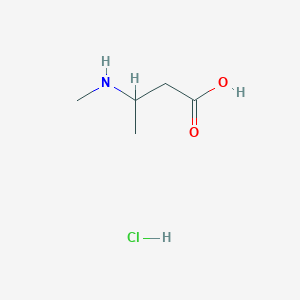

3-(Methylamino)butanoic acid is an organic compound with the molecular formula C5H11NO2 It is a derivative of butanoic acid, where a methylamino group is attached to the third carbon atom of the butanoic acid chain

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)butanoic acid can be achieved through several methods. One common approach involves the alkylation of methylamine with a suitable butanoic acid derivative. For instance, the reaction between methylamine and 3-bromobutanoic acid under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 3-(Methylamino)but-2-enoic acid, using a palladium catalyst. This method allows for the selective reduction of the double bond while preserving the methylamino group.

化学反応の分析

Types of Reactions: 3-(Methylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products:

Oxidation: 3-(Methylamino)butanone or this compound derivatives.

Reduction: 3-(Methylamino)butanol.

Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.

科学的研究の応用

3-(Methylamino)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.

Industry: It may be used in the production of specialty chemicals and intermediates for pharmaceuticals.

作用機序

The mechanism of action of 3-(Methylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylamino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological effects.

類似化合物との比較

3-(Amino)butanoic acid: Lacks the methyl group on the amino group, which may result in different reactivity and biological activity.

4-(Methylamino)butanoic acid: The position of the methylamino group is different, which can affect the compound’s properties and interactions.

3-(Dimethylamino)butanoic acid: Contains an additional methyl group on the amino group, potentially altering its chemical and biological behavior.

Uniqueness: 3-(Methylamino)butanoic acid is unique due to the specific positioning of the methylamino group, which can influence its reactivity and interactions with biological targets. This distinct structure allows for specific applications in synthesis and research that may not be achievable with other similar compounds.

生物活性

3-(Methylamino)butanoic acid (also known as 3-MABA) is a compound that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

This compound is an amino acid derivative with the molecular formula C5H11NO2. It features a methylamino group attached to the butanoic acid backbone, which influences its solubility and interaction with biological systems.

The biological activity of 3-MABA is primarily attributed to its ability to interact with various amino acid transporters in the body. Research indicates that it can act as a competitive inhibitor for the large neutral amino acid transporter (LAT1), which is crucial for the uptake of several amino acids in tissues, particularly in the brain . This mechanism is significant in conditions such as phenylketonuria (PKU), where the regulation of phenylalanine levels is essential.

Inhibition of Phenylalanine Accumulation

A notable study investigated the effects of 3-MABA and its analogs on phenylalanine accumulation in Pah enu2 mice, a model for PKU. The administration of 3-MABA significantly reduced brain phenylalanine levels, demonstrating its potential therapeutic role in managing hyperphenylalaninemia .

| Compound | Dose (mg/kg) | Blood Phe Reduction (%) | Brain Phe Reduction (%) |

|---|---|---|---|

| This compound | 500-750 | 30 | 50 |

| Methyl AIB | 500-750 | 25 | 40 |

| Isovaline | 500-750 | 15 | 20 |

Neuroprotective Effects

In addition to its role in amino acid transport modulation, research has indicated that 3-MABA may possess neuroprotective properties. In a murine model, it was observed that treatment with this compound led to improved levels of glutamine and aspartate, both critical for neurotransmission and overall brain health .

Case Studies

- Phenylketonuria Management : A clinical trial involving patients with PKU showed that dietary supplementation with compounds similar to 3-MABA resulted in lower blood phenylalanine levels compared to control groups. This suggests that such compounds could be integrated into dietary management strategies for PKU patients .

- Behavioral Improvements : In another study focusing on behavioral outcomes, mice treated with 3-MABA exhibited improved cognitive functions associated with reduced brain phenylalanine levels. This finding highlights the potential for using 3-MABA as a cognitive enhancer in specific metabolic disorders .

Safety and Toxicity

While the therapeutic potential of this compound is promising, safety assessments are critical. Studies have indicated that at therapeutic doses, it does not exhibit significant toxicity; however, further long-term studies are necessary to fully understand its safety profile .

特性

IUPAC Name |

3-(methylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6-2)3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQSQYOPIHNGBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of orthogonally protected (2S,3S)-2-amino-3-(methylamino)butanoic acid (AMBA) in organic synthesis?

A1: (2S,3S)-2-Amino-3-(methylamino)butanoic acid (AMBA), particularly in its orthogonally protected form, serves as a valuable building block in peptide synthesis. The orthogonal protecting groups allow for selective deprotection and manipulation of the amino acid's functional groups. This selectivity is crucial when incorporating AMBA into larger peptide chains, enabling precise control over the synthesis and preventing unwanted side reactions [].

Q2: What new approaches for synthesizing orthogonally protected AMBA are discussed in the research paper?

A2: Unfortunately, the provided abstract does not delve into the specific details of the new synthetic approaches. To gain a comprehensive understanding of the methodologies employed, a thorough examination of the full research article is required. The article likely explores novel protecting group strategies, reaction conditions, or synthetic routes that offer advantages in terms of yield, purity, or stereoselectivity compared to existing methods [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。